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Compound of Interest

Compound Name: 2-Fluoro-3-methylaniline

Cat. No.: B167782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-3-methylaniline (CAS No. 1978-33-2). Due to the limited availability of experimentally

derived spectra for this specific compound, this document presents a combination of estimated

data from closely related analogues and predicted spectroscopic values. This guide is intended

to support researchers and scientists in the identification, characterization, and utilization of 2-
Fluoro-3-methylaniline in drug development and other scientific endeavors.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2-Fluoro-3-methylaniline. It is important to note that where

experimental data was not available, predicted values have been provided and are clearly

indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of direct experimental NMR data for 2-Fluoro-3-methylaniline, the

following tables provide estimated chemical shifts based on the analysis of structurally similar

compounds, namely 4,4'-Methylenebis(2-fluoro-3-methylaniline) and 2-Fluoro-3-methyl-4-

(methylthio)aniline. These estimations serve as a valuable reference for the interpretation of

experimental spectra.
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Table 1: Estimated ¹H NMR Data for 2-Fluoro-3-methylaniline

Proton Assignment
Estimated Chemical Shift
(ppm)

Multiplicity

H-4 6.8 - 7.0 m

H-5 6.6 - 6.8 m

H-6 6.9 - 7.1 t

-NH₂ 3.5 - 3.8 br s

-CH₃ 2.1 - 2.3 d

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. 'm' denotes a

multiplet, 't' a triplet, 'br s' a broad singlet, and 'd' a doublet.

Table 2: Estimated ¹³C NMR Data for 2-Fluoro-3-methylaniline

Carbon Assignment Estimated Chemical Shift (ppm)

C-1 (C-NH₂) 132.0 - 133.0 (d, J = 14-15 Hz)

C-2 (C-F) 150.0 - 151.0 (d, J = 234-235 Hz)

C-3 (C-CH₃) 123.0 - 124.0 (d, J = 13-14 Hz)

C-4 124.0 - 125.0 (d, J = 3-4 Hz)

C-5 113.0 - 114.0 (d, J = 2-3 Hz)

C-6 129.0 - 130.0 (d, J = 2-3 Hz)

-CH₃ 10.0 - 11.0 (d, J = 6-7 Hz)

Note: The chemical shifts are referenced to the solvent peak. 'd' denotes a doublet, with the J-

coupling constant to Fluorine-19 provided.

Infrared (IR) Spectroscopy
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The following table presents the predicted characteristic infrared absorption bands for 2-
Fluoro-3-methylaniline.

Table 3: Predicted IR Spectroscopy Data for 2-Fluoro-3-methylaniline

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3400 - 3500 Medium
N-H stretch (asymmetric and

symmetric)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2950 Medium Aliphatic C-H stretch

1600 - 1620 Strong N-H bend (scissoring)

1500 - 1580 Strong Aromatic C=C stretch

1250 - 1350 Strong Aromatic C-N stretch

1100 - 1200 Strong C-F stretch

Mass Spectrometry (MS)
The predicted mass spectrometry data for 2-Fluoro-3-methylaniline is provided in the table

below, showing the expected molecular ion and major fragmentation patterns under electron

ionization (EI).

Table 4: Predicted Mass Spectrometry Data for 2-Fluoro-3-methylaniline

m/z Relative Intensity Proposed Fragment

125 High [M]⁺ (Molecular Ion)

110 Medium [M - CH₃]⁺

98 Medium [M - HCN]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
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The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard techniques for

the analysis of aniline derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer (typically 400 MHz or higher) is employed for both ¹H and

¹³C NMR analysis.

Sample Preparation: Approximately 5-10 mg of 2-Fluoro-3-methylaniline is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).

¹H NMR Acquisition: The spectrum is acquired at room temperature using a standard single-

pulse sequence. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-

noise ratio, with a relaxation delay of 1-5 seconds between scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR

spectrum. A significantly larger number of scans is generally required compared to ¹H NMR

to obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are then applied to the resulting spectrum to

ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrometer is utilized to obtain the infrared spectrum.

Sample Preparation: For a liquid sample like 2-Fluoro-3-methylaniline, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample

directly onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A
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background spectrum of the empty salt plates or the clean ATR crystal is recorded and

subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Mass spectral data is typically acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of 2-Fluoro-3-methylaniline is prepared in a volatile

solvent such as methanol or acetonitrile.

Instrumentation and Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is a common method for generating

fragment ions and providing structural information.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used

to separate the ions based on their mass-to-charge ratio.

GC Conditions (for GC-MS): An appropriate capillary column (e.g., a non-polar or medium-

polarity column) is used for separation. The oven temperature is programmed to ramp

from a low initial temperature to a higher final temperature to ensure good separation of

the analyte from any impurities.

Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 40-400

amu).

Visualization of Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow for the

spectroscopic analysis of 2-Fluoro-3-methylaniline.
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Caption: General workflow for the spectroscopic characterization of 2-Fluoro-3-methylaniline.
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Caption: Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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